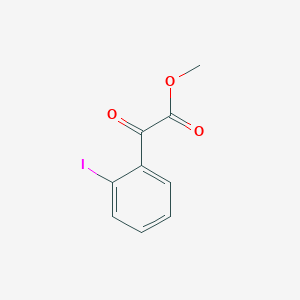

Methyl 2-iodo-I+/--oxobenzeneacetate

Description

Historical Development and Theoretical Foundations of Hypervalent Iodine Chemistry

The field of hypervalent iodine chemistry traces its origins to 1886 with the synthesis of (dichloroiodo)benzene (PhICl₂) by Conrad Willgerodt. princeton.edu Despite this early discovery, significant interest in the synthetic applications of these compounds did not surge until the latter half of the 20th century. princeton.edu This renaissance was driven by the realization that hypervalent iodine reagents could mediate a wide range of transformations under mild conditions, avoiding the toxicity associated with reagents based on metals like mercury, lead, and thallium. princeton.edu

The theoretical understanding of bonding in these molecules was a pivotal development. Initially perplexing due to the violation of the classical octet rule, the electronic structure is now commonly explained by the three-center, four-electron (3c-4e) bond model, proposed by Musher and developed based on molecular orbital theory. organic-chemistry.org This model describes a linear arrangement of three atoms (L-I-L) where two electronegative ligands (L) are held by a bond that is longer and weaker than a standard covalent bond. scripps.edu The iodine atom in trivalent (λ³-iodane) compounds typically adopts a pseudo-trigonal bipyramidal geometry, with the most electronegative ligands occupying the axial positions and the organic substituent and two lone pairs of electrons in the equatorial positions. diva-portal.org This unique bonding arrangement is the source of their characteristic reactivity, including ligand exchange and reductive elimination processes that are central to their synthetic utility. scripps.edu

Positioning of Methyl 2-iodo-I+/--oxobenzeneacetate within Modern Hypervalent Iodine Reagents

The compound name "this compound" is a non-standard designation. Based on its constituent parts, it refers to a hypervalent iodine(III) reagent derived from methyl 2-iodobenzoate (B1229623), specifically Methyl 2-[(diacetoxy)iodosyl]benzoate . This compound belongs to a significant class of cyclic hypervalent iodine reagents known as benziodoxolones, which exhibit enhanced stability and unique reactivity due to their cyclic structure. nih.gov

The synthesis of this class of reagents begins with the corresponding monovalent iodine compound, methyl 2-iodobenzoate. chemicalbook.com This precursor is first oxidized to a pentavalent iodine (I(V)) species, Methyl 2-iodoxybenzoate (an "IBX-ester"), typically using an oxidant like potassium hypochlorite (B82951). nih.govacs.org This stable I(V) intermediate can then be treated with acetic anhydride (B1165640) to yield the target I(III) compound, Methyl 2-[(diacetoxy)iodosyl]benzoate. nih.govacs.org

| Precursor | Intermediate (I(V)) | Target Compound (I(III)) |

|---|---|---|

| Methyl 2-iodobenzoate | Methyl 2-iodoxybenzoate | Methyl 2-[(diacetoxy)iodosyl]benzoate |

The defining feature of Methyl 2-[(diacetoxy)iodosyl]benzoate is its "pseudobenziodoxole" structure. nih.govacs.org X-ray diffraction analysis confirms that intramolecular interactions between the iodine atom and the carbonyl oxygen of the ester group create a cyclic framework. nih.gov This ortho-ester group acts as a stabilizing intramolecular ligand, making the reagent more stable and easier to handle than many acyclic analogues like Phenyliodine(III) diacetate (PIDA). This structural feature places it among a class of advanced, "second-generation" hypervalent iodine reagents designed for improved stability and specific reactivity patterns. These reagents are particularly valued for oxidation reactions, such as the conversion of alcohols to aldehydes or ketones, where they often require activation with an acid catalyst. acs.org

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Methyl 2-iodobenzoate | C₈H₇IO₂ | 262.04 | Iodine(I) arene |

| Methyl 2-iodoxybenzoate | C₈H₇IO₄ | 309.04 | Pentavalent iodine (I(V)), IBX-ester |

| Methyl 2-[(diacetoxy)iodosyl]benzoate | C₁₂H₁₃IO₆ | 392.13 | Trivalent iodine (I(III)), Pseudobenziodoxole structure |

Contemporary Challenges and Opportunities in Hypervalent Iodine Mediated Transformations

Despite their widespread utility, hypervalent iodine reagents face several challenges that are the focus of current research. A primary limitation is that they are often required in stoichiometric amounts, which generates significant amounts of iodoarene byproduct. beilstein-journals.org While recycling of this byproduct is possible, it adds steps and cost to a synthetic process. The development of catalytic systems, where the active hypervalent iodine species is regenerated in situ by a terminal oxidant, is a major goal in the field. arkat-usa.org Significant progress has been made in creating catalytic cycles for various transformations, including alcohol oxidations and C-N bond formations. beilstein-journals.org

Another challenge lies in achieving enantioselectivity. The design and synthesis of chiral hypervalent iodine reagents that can induce asymmetry in chemical reactions is a frontier of intense research. While some success has been achieved, developing broadly applicable and highly enantioselective chiral iodine catalysts remains a significant hurdle.

Future opportunities in the field are vast. The quest for new reagents with tailored reactivity continues, with a focus on enhancing stability, solubility, and the ability to perform novel chemical transformations. nih.gov The synergy between hypervalent iodine chemistry and other fields, such as photoredox catalysis, is opening new avenues for reaction development under exceptionally mild conditions. nih.gov Furthermore, the application of these reagents in more complex settings, such as the late-stage functionalization of pharmaceuticals and the synthesis of natural products, is expanding, underscoring their growing importance as essential tools for modern organic chemists. nih.gov The exploration of open-shell mechanisms involving iodanyl radicals (I(II) intermediates) is also providing new mechanistic insights and opportunities for catalyst design, moving beyond the classical two-electron redox cycles.

Structure

3D Structure

Properties

CAS No. |

57699-29-3 |

|---|---|

Molecular Formula |

C9H7IO3 |

Molecular Weight |

290.05 g/mol |

IUPAC Name |

methyl 2-(2-iodophenyl)-2-oxoacetate |

InChI |

InChI=1S/C9H7IO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 |

InChI Key |

FYJIVWHWDNJABN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methyl 2 Iodo I+/ Oxobenzeneacetate

Advanced Synthetic Routes to the Core Iodobenzene Framework

The foundational precursor for the target compound is methyl 2-iodobenzoate (B1229623). Its synthesis is primarily achieved through two well-established pathways: the esterification of 2-iodobenzoic acid or the diazotization of methyl anthranilate followed by a Sandmeyer-type reaction.

The synthesis of 2-iodobenzoic acid itself is a classic example of the Sandmeyer reaction, starting from anthranilic acid. wikipedia.orgchemicalbook.com In this process, the amino group of anthranilic acid is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. chemicalbook.com This intermediate is then treated with an iodide salt, typically potassium iodide, to replace the diazonium group with iodine, yielding 2-iodobenzoic acid. wikipedia.orgchemicalbook.com

Once 2-iodobenzoic acid is obtained, it can be readily converted to its methyl ester. A common laboratory method involves the Fischer esterification of 2-iodobenzoic acid with methanol, using a strong acid catalyst like concentrated sulfuric acid, and heating the mixture to drive the reaction to completion. chemicalbook.com This route is efficient, with reported yields as high as 99%. chemicalbook.com

An alternative route to the core framework begins with methyl anthranilate. google.com This approach involves a diazotization reaction of the methyl anthranilate, followed by a substitution reaction with potassium iodide to introduce the iodine atom, directly forming methyl 2-iodobenzoate. google.com

| Starting Material | Key Reagents | Product | Reaction Type | Reference |

| 2-Iodobenzoic acid | Methanol, Sulfuric acid | Methyl 2-iodobenzoate | Fischer Esterification | chemicalbook.com |

| Methyl anthranilate | Sodium nitrite, Sulfuric acid, Potassium iodide | Methyl 2-iodobenzoate | Diazotization/Sandmeyer | google.com |

| Anthranilic acid | Sodium nitrite, Acid, Potassium iodide | 2-Iodobenzoic acid | Diazotization/Sandmeyer | wikipedia.orgchemicalbook.com |

Facile Oxidative Generation of Hypervalent Iodine Centers

The defining characteristic of compounds like "Methyl 2-iodo-l+/-oxobenzeneacetate" is the hypervalent iodine center, where the iodine atom exists in a higher oxidation state, typically +3 (iodosyl) or +5 (iodyl). The generation of this center involves the oxidation of the iodine atom in the methyl 2-iodobenzoate precursor.

Stoichiometric oxidation involves treating the iodoarene precursor with at least one equivalent of a strong oxidizing agent. A variety of oxidants have been developed for this purpose. For instance, esters of 2-iodoxybenzoic acid (IBX-esters), which are pentavalent iodine compounds, can be prepared by the hypochlorite (B82951) oxidation of the corresponding 2-iodobenzoate esters. acs.orgnih.gov This method yields chemically stable, microcrystalline products. nih.gov

Other common stoichiometric oxidants include:

Oxone® : This potassium peroxymonosulfate-based reagent is widely used for the synthesis of 2-iodosobenzoic acids (IBAs) from 2-iodobenzoic acids under mild, aqueous conditions. mdpi.comnih.gov

m-Chloroperoxybenzoic acid (m-CPBA) : This reagent can be used to oxidize iodoarenes, often in acetic acid, to prepare [(diacetoxy)iodo]arenes. organic-chemistry.org

Sodium perborate (B1237305) : In acetic acid, sodium perborate is an effective reagent for oxidizing iodoarenes to (diacetoxyiodo)arenes. organic-chemistry.org

These methods directly convert the divalent iodine of the precursor into a trivalent or pentavalent state, forming the reactive hypervalent center.

To improve the efficiency and sustainability of hypervalent iodine-mediated reactions, catalytic systems have been developed. thieme-connect.de In these systems, the iodoarene (e.g., methyl 2-iodobenzoate) acts as a precatalyst. thieme-connect.deresearchgate.net A sub-stoichiometric amount of the iodoarene is oxidized in situ by a stoichiometric amount of a terminal oxidant to generate the active hypervalent iodine(III) or iodine(V) species. thieme-connect.densf.gov This active species performs the desired oxidation on a substrate, after which it is reduced back to the iodoarene, completing the catalytic cycle.

Common terminal oxidants used in these catalytic systems include m-CPBA and Oxone®. researchgate.netnsf.gov The development of such catalytic reactions is a significant area of research, as it addresses the poor atom economy associated with using hypervalent iodine reagents stoichiometrically. thieme-connect.de

More advanced and sustainable approaches include the use of electrochemistry. nsf.gov An electrosynthetic protocol can drive the iodine(I)/iodine(III) catalytic cycle, using electricity to regenerate the active hypervalent species. acs.org This method eliminates the need for chemical oxidants and the waste they produce. acs.org

| Oxidation Type | Reagent/Method | Precursor | Product Type | Reference |

| Stoichiometric | Sodium hypochlorite | Methyl 2-iodobenzoate | Methyl 2-iodoxybenzoate (IBX-ester) | acs.orgnih.gov |

| Stoichiometric | Oxone® | 2-Iodobenzoic acid | 2-Iodosobenzoic acid (IBA) | mdpi.comnih.gov |

| Stoichiometric | m-CPBA, Acetic acid | Iodoarenes | (Diacetoxyiodo)arenes | organic-chemistry.org |

| Catalytic | Iodoarene (cat.), Oxone® (stoich.) | Substrate | Oxidized Substrate | thieme-connect.densf.gov |

| Catalytic | Electrochemistry | Iodoarene (cat.) | Oxidized Substrate | acs.org |

Esterification and Derivatization Strategies for the Oxobenzeneacetate Moiety

The formation of the methyl ester can be strategically timed. The most direct and common route involves the esterification of 2-iodobenzoic acid to form methyl 2-iodobenzoate prior to the oxidation of the iodine center. chemicalbook.comsigmaaldrich.com This precursor is then subjected to oxidation to generate the desired hypervalent species.

Further derivatization can occur at the hypervalent iodine center after its formation. For example, methyl 2-iodoxybenzoate can be converted to a diacetate or a bis(trifluoroacetate) derivative by treatment with acetic anhydride (B1165640) or trifluoroacetic anhydride, respectively. acs.orgnih.gov These derivatives often exhibit modified reactivity and solubility profiles. The single-crystal X-ray diffraction analysis of methyl 2-[(diacetoxy)iodosyl]benzoate reveals a pseudobenziodoxole structure, where intramolecular interactions between the iodine and oxygen atoms play a crucial role in its stability and reactivity. nih.gov

Green Chemistry Considerations in Synthetic Protocols

The application of green chemistry principles to hypervalent iodine chemistry is an active area of research, driven by the desire to create more environmentally benign synthetic methods. scilit.comeurekaselect.com

A significant drawback of using hypervalent iodine reagents in stoichiometric amounts is their inherently poor atom economy. nsf.gov In a typical reaction, the hypervalent iodine compound is reduced, generating a stoichiometric amount of an aryl iodide byproduct. nih.govnih.gov This byproduct must often be separated from the desired product, contributing to chemical waste. nih.gov

Several strategies have been developed to overcome this limitation:

Catalytic Systems : As discussed in section 2.2.2, using the iodoarene as a catalyst that is regenerated in situ is a primary strategy to improve atom economy and reduce waste. thieme-connect.descilit.com

Recyclable Reagents : Developing recyclable hypervalent iodine reagents, for instance by attaching them to a polymer support, allows for easy separation of the reagent and its reduced form from the reaction mixture. scilit.comresearchgate.net This enables the recovery and re-oxidation of the iodoarene for subsequent use. researchgate.net

Benign Oxidants and Solvents : The choice of terminal oxidant in catalytic systems is crucial. The use of molecular oxygen (O2) as the terminal oxidant, which generates water as the only byproduct, is a highly sustainable approach. nsf.gov Additionally, employing water or other environmentally friendly solvents can significantly reduce the environmental impact of the synthesis. scilit.com

Electrosynthesis : Electrochemical methods for generating and regenerating the hypervalent iodine species avoid the use of chemical oxidants altogether, representing a particularly green approach to these oxidative transformations. nsf.govacs.org

These efforts aim to harness the powerful and selective oxidizing capabilities of hypervalent iodine compounds while minimizing their environmental footprint. scilit.comeurekaselect.com

Exploration of Sustainable Solvents and Reaction Media

The primary motivation for shifting towards sustainable solvents lies in mitigating the environmental and health impacts associated with volatile organic compounds (VOCs). Traditional solvents are frequently flammable, toxic, and contribute to air pollution. In contrast, green solvents are characterized by their low toxicity, high boiling points (reducing volatility), biodegradability, and derivation from renewable resources. The ideal green solvent should not only be environmentally benign but also facilitate efficient chemical reactions, offering high yields and selectivity.

Research into the synthesis of related hypervalent iodine compounds has demonstrated the viability of aqueous systems. For instance, the synthesis of 2-iodosobenzoic acid (IBA), a precursor to many cyclic hypervalent iodine reagents, has been successfully conducted in water using Oxone® as the oxidant. This method is lauded as an environmentally friendly procedure, with sulfate (B86663) salts being the primary byproducts. orientjchem.org The use of water as a solvent is highly advantageous due to its non-toxicity, non-flammability, and abundance.

Further studies on the synthesis of 2-iodosobenzoic acid have explored the effect of various water-miscible organic solvents. While the use of aqueous acetonitrile (B52724) showed similar results to reactions performed in water alone, this highlights the potential for co-solvent systems to modulate reactant solubility and reaction kinetics. mdpi.com The in-situ regeneration of catalytic amounts of 2-iodoxybenzoic acid (IBX), the parent acid of the target compound, has also been effectively carried out in a mixture of acetonitrile and water, further supporting the utility of aqueous-organic media. orientjchem.org

While specific comparative studies on a wide array of green solvents for the direct synthesis of Methyl 2-iodo-I+/--oxobenzeneacetate are not extensively documented in readily available literature, the principles derived from the synthesis of its precursors provide a strong foundation for future research. The data from studies on analogous compounds suggest that a move away from chlorinated and other hazardous solvents is not only feasible but also beneficial from an environmental standpoint.

The following table summarizes the findings from the synthesis of a closely related precursor, 2-iodosobenzoic acid (IBA), in various aqueous solvent systems, which can serve as a predictive model for the synthesis of this compound.

| Solvent System | Oxidant | Precursor | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Water | Oxone® | 2-Iodobenzoic acid | 2-Iodosobenzoic acid (IBA) | Environmentally friendly procedure with high yields. | orientjchem.org |

| Acetonitrile/Water | Oxone® | 2-Iodobenzoic acid | 2-Iodosobenzoic acid (IBA) | Yields are comparable to reactions in pure water, demonstrating the feasibility of co-solvent systems. | mdpi.com |

| Acetonitrile/Water | Oxone® | 2-Iodosobenzoic acid (IBA) | 2-Iodoxybenzoic acid (IBX) (in-situ) | Effective medium for the catalytic re-oxidation of the iodine(III) species to the active iodine(V) oxidant. | orientjchem.org |

The exploration of other classes of green solvents, such as ionic liquids and deep eutectic solvents, remains a promising avenue for the synthesis of this compound. These solvents offer unique properties, including negligible vapor pressure and high thermal stability, which can lead to safer and more efficient synthetic protocols. Future research will likely focus on adapting the synthesis of this important reagent to these novel solvent systems, further advancing the goals of sustainable chemistry.

Mechanistic Elucidation of Reactivity Patterns Governed by Methyl 2 Iodo I+/ Oxobenzeneacetate

Comprehensive Analysis of Postulated Reaction Mechanisms

The reactions mediated by Methyl 2-iodo-I+/--oxobenzeneacetate are often characterized by a rich and varied mechanistic landscape. The reactivity of this and similar hypervalent iodine(V) reagents can be understood through several key mechanistic paradigms that are analogous to those observed in transition metal chemistry. These include oxidative addition/reductive elimination cycles, ligand exchange and coupling processes, and pathways involving radical intermediates via single-electron transfer.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals, and similar concepts can be applied to the reactivity of hypervalent iodine compounds. baranlab.orgumb.edu In the context of this compound, the iodine(V) center can formally undergo a two-electron reduction to iodine(III) during the course of a reaction, a process that can be conceptualized as a reductive elimination.

The reactivity of this compound and related esters of 2-iodoxybenzoic acid often involves the initial coordination of a substrate to the iodine center, which can be viewed as a pre-equilibrium step before the key bond-forming or -breaking events. The subsequent transfer of oxygen or other ligands from the iodine to the substrate and the concomitant reduction of the iodine center is mechanistically analogous to a reductive elimination process.

Ligand Exchange and Ligand Coupling Processes

Ligand exchange at the hypervalent iodine center is a crucial process that often precedes the main oxidative event. In solutions, the ligands attached to the iodine atom can exchange with solvent molecules, substrates, or other nucleophiles present in the reaction mixture. libretexts.orgdalalinstitute.com This exchange can significantly influence the reactivity and selectivity of the reagent. For this compound, the acetate (B1210297) and oxo ligands are key to its reactivity.

Studies on related hypervalent iodine compounds have shown that the nature of the ligands around the iodine center dictates the reaction pathway. For instance, the conversion of methyl 2-iodoxybenzoate to a diacetate derivative by treatment with acetic anhydride (B1165640) highlights the facility of ligand exchange at the iodine(V) center. acs.org

Ligand coupling, the intramolecular reaction between two ligands attached to the iodine center to form a new bond, is a key step in many transformations mediated by hypervalent iodine reagents. Following the coordination of a substrate to the iodine atom (a form of ligand exchange), the coupling of this substrate-derived ligand with an existing ligand (e.g., an oxo group) leads to the oxidized product and the reduced iodinane. The efficiency of this ligand coupling step is influenced by the nature of the ligands and the geometry of the hypervalent iodine intermediate.

Radical Intermediates and Single-Electron Transfer Mechanisms

In addition to the two-electron (ionic) pathways described above, reactions involving this compound can also proceed through one-electron pathways involving radical intermediates. Mechanistic investigations into the reactions of o-Iodoxybenzoic acid (IBX), a closely related compound, have revealed that single-electron transfer (SET) from the substrate to the iodine(V) reagent can be a key initiating step, particularly at elevated temperatures. baranlab.orgnih.gov This SET process generates a substrate radical cation and a reduced iodine(IV) species.

The resulting radical cation can then undergo further reactions, such as deprotonation or rearrangement, before the final product is formed. nih.gov The involvement of radical intermediates can have a profound impact on the stereochemical and regiochemical outcome of a reaction. Trapping experiments and the observation of products arising from radical rearrangements can provide evidence for the operation of SET mechanisms. researchgate.net While specific studies on this compound are less common, the established reactivity of IBX suggests that SET pathways are plausible and should be considered when elucidating the mechanisms of its reactions. baranlab.orgnih.gov

Detailed Investigations into Stereochemical Outcomes and Regioselectivity

The stereochemical and regiochemical outcomes of reactions are critically dependent on the operative mechanism. In reactions mediated by this compound, the geometry of the intermediate species and the nature of the bond-forming and -breaking steps dictate the selectivity.

For reactions proceeding through concerted or near-concerted pathways, a high degree of stereospecificity is often observed. For example, in the oxidation of alcohols, the relative orientation of the alcohol and the iodine reagent in the transition state can influence the stereochemical outcome if new chiral centers are formed.

In contrast, reactions that proceed via radical or carbocationic intermediates may lead to a loss of stereochemical information, resulting in racemic or diastereomeric mixtures. The lifetime of these intermediates plays a crucial role; short-lived radicals may retain some stereochemical integrity, while longer-lived species are more prone to racemization or rearrangement. researchgate.net

Regioselectivity is also a key consideration, particularly in the oxidation of substrates with multiple reactive sites. The inherent electronic and steric properties of the substrate, as well as the nature of the hypervalent iodine reagent and the reaction conditions, will determine which site is preferentially oxidized. For instance, in the oxidation of unsaturated carbonyl compounds, o-iodoxybenzoic acid (IBX) can exhibit high chemoselectivity, favoring the formation of α,β-unsaturated systems. baranlab.org The regioselectivity in such cases is often governed by the stability of the intermediate radical cation formed upon single-electron transfer.

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies of reactions involving hypervalent iodine reagents often reveal the dependence of the reaction rate on the concentrations of the substrate and the oxidant. For example, a second-order rate law, first order in both the substrate and the hypervalent iodine reagent, is often indicative of an associative mechanism where both species are involved in the rate-determining step. nih.gov

Table 1: Hypothetical Kinetic Data for the Oxidation of a Secondary Alcohol by this compound

| Experiment | [Alcohol] (M) | [this compound] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Transition State Analysis and Reaction Pathway Energetics

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at a molecular level. mdpi.com Computational studies can provide detailed information about the structures of intermediates and transition states, as well as the energetics of the entire reaction pathway.

Transition state optimization allows for the identification of the saddle point on the potential energy surface that connects reactants and products. mcmaster.ca The geometry of the transition state provides a snapshot of the bond-forming and -breaking processes and is crucial for understanding selectivity. For example, in an oxidation reaction, the geometry of the transition state can explain why a particular stereoisomer is formed preferentially.

By calculating the energies of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products), a detailed reaction energy profile can be constructed. This profile provides quantitative information about activation barriers and the thermodynamic stability of intermediates. Such computational insights are invaluable for distinguishing between different plausible mechanistic pathways, such as concerted versus stepwise or ionic versus radical mechanisms. mdpi.com While specific computational studies on this compound are not widely available in the public domain, the methodologies are well-established and can be applied to gain a deeper understanding of its reactivity.

Based on a comprehensive search for the chemical compound “this compound” and its likely chemical synonyms, including "methyl 2-(acetoxyiodo)benzoate," there is insufficient information available in the public domain to generate a detailed article on its specific applications in the requested areas of organic synthesis.

Extensive searches have been conducted to find documented uses of this particular hypervalent iodine reagent in the following contexts as per the provided outline:

Oxidative Functionalization Reactions: No specific examples were found detailing the use of this compound for the selective oxidation of carbonyl compounds, or for the oxidative transformations of nitrogen- and sulfur-containing substrates. While related hypervalent iodine reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) are widely used for such transformations, literature explicitly citing the title compound is not available.

C-H Functionalization Strategies: There is no accessible research detailing the application of this compound in either direct C-H activation or directing-group assisted C-H functionalization. The field of C-H functionalization heavily utilizes various oxidants and catalysts, but the role of this specific compound does not appear to be documented in available scientific databases.

Electrophilic Halogenation and Related Addition Reactions: No information was found on the use of this compound as a reagent or mediator in electrophilic halogenation or related addition reactions.

Due to the lack of specific research findings, data, and examples for "this compound," it is not possible to construct a scientifically accurate and informative article that adheres to the strict constraints of the provided outline. The available literature focuses on more common hypervalent iodine reagents.

Versatile Applications of Methyl 2 Iodo I+/ Oxobenzeneacetate in Advanced Organic Synthesis

Cyclization and Rearrangement Transformations

Information regarding the specific use of Methyl 2-iodo-I+/--oxobenzeneacetate in cyclization and rearrangement transformations is not available in the reviewed scientific literature.

Contributions to Asymmetric Synthesis and Enantioselective Catalysis

There are no available research findings detailing the contributions of this compound to asymmetric synthesis and enantioselective catalysis.

Catalytic Systems and Rational Ligand Design for Enhanced Reactivity

Methyl 2-iodo-I+/--oxobenzeneacetate as a Pre-catalyst or Active Species in Catalytic Cycles

While "this compound" is a specific formulation, the core structure, a 2-iodobenzoic acid derivative, is a common motif in hypervalent iodine catalysis. Compounds like 2-iodobenzoic acid and its esters serve as effective precatalysts in various oxidative transformations. rsc.org In a typical catalytic cycle, the iodine(I) atom of the iodoarene precatalyst is oxidized to a hypervalent iodine(III) or iodine(V) species by a stoichiometric oxidant. rsc.orgcardiff.ac.uk This active species then mediates the desired chemical transformation, after which it is reduced back to the iodine(I) state, allowing it to re-enter the catalytic cycle.

For instance, 2-iodobenzoic acid has been successfully employed as a precatalyst in the oxidation of alkoxyarenes to p-quinones using Oxone® as the terminal oxidant. rsc.org The catalytic cycle is presumed to involve the oxidation of the precatalyst to an active iodine(V) species, which then effects the oxidation of the substrate. rsc.org Similarly, polymer-supported versions of iodo- and iodoxybenzoic acids have been developed as recyclable precatalysts for the oxidation of alcohols, highlighting the versatility of this structural scaffold. rsc.org

The reactivity of the generated hypervalent iodine species can be modulated by the nature of the ligands. In the case of "this compound," the acetate (B1210297) ligand plays a crucial role. Reactions involving hypervalent iodine reagents are often discussed in terms similar to transition metal chemistry, involving steps like ligand exchange, oxidative addition, and reductive elimination. acs.orge-bookshelf.de The acetate group can be exchanged with other nucleophiles or can be transferred to a substrate in reactions like acetoxylations. rsc.org For example, iodine(III)-catalyzed enantioselective diacetoxylation of styrenes has been achieved using a chiral iodoarene precatalyst. rsc.org

The proposed catalytic cycle for many hypervalent iodine-catalyzed reactions begins with the oxidation of the iodoarene precatalyst (an iodine(I) species) by a terminal oxidant to generate the active hypervalent iodine(III) or iodine(V) species. beilstein-journals.org This species then interacts with the substrate, often through ligand exchange, to form an intermediate that subsequently undergoes reductive elimination to yield the product and regenerate the iodine(I) precatalyst.

Design Principles for Developing Efficient Hypervalent Iodine Catalysts

The development of highly efficient hypervalent iodine catalysts is guided by several key design principles aimed at enhancing reactivity, stability, and selectivity. A central theme is the modulation of the electronic properties of the iodoarene scaffold. researchgate.net The introduction of electron-withdrawing groups on the aromatic ring of the precatalyst generally increases the electrophilicity and oxidizing potential of the resulting hypervalent iodine species. researchgate.netbeilstein-journals.org This heightened electrophilicity can lead to faster reaction rates and the ability to activate less reactive substrates.

Another critical design element is the incorporation of features that stabilize the hypervalent iodine species and facilitate the key steps of the catalytic cycle. This can be achieved through the use of bidentate or polydentate ligands that coordinate to the iodine center. researchgate.net Such coordination can pre-organize the catalyst for the desired transformation and prevent unwanted side reactions. For example, computational studies on bidentate hypervalent iodine(III)-based systems have shown that specific binding modes are favored, underscoring the importance of ligand coordination in catalytic activity. researchgate.net

Furthermore, the design of recyclable catalysts is a significant focus in making hypervalent iodine chemistry more sustainable. rsc.org This has been approached by immobilizing the iodoarene precatalyst on solid supports such as polymers or magnetic nanoparticles. cardiff.ac.uk These supported catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times without a significant loss of activity. rsc.org

The rational design of chiral hypervalent iodine catalysts for asymmetric synthesis represents a particularly challenging yet rewarding area. researchgate.net Early attempts often resulted in modest enantioselectivities. However, significant progress has been made through the design of catalysts with well-defined chiral environments around the iodine atom. rsc.org This often involves the use of C2-symmetric ligands or scaffolds with rigid backbones to effectively control the stereochemical outcome of the reaction.

Influence of Ancillary Ligands on Catalyst Performance and Selectivity

Ancillary ligands, which are the groups attached to the iodine atom other than the substrate, play a profound role in determining the performance and selectivity of hypervalent iodine catalysts. The nature of these ligands can influence the catalyst's stability, oxidizing power, and its ability to control stereoselectivity.

Achieving high levels of enantioselectivity in hypervalent iodine-catalyzed reactions is a primary objective, and the design of chiral ligand architectures is paramount to this goal. rsc.orgnih.gov A successful strategy involves the use of C2-symmetric ligands, which create a chiral pocket around the iodine center, thereby enabling effective discrimination between the prochiral faces of a substrate. cardiff.ac.uk

For example, conformationally flexible C2-symmetric organoiodine catalysts based on lactic acid or 2-amino alcohols have been developed for the enantioselective oxidative dearomatization of phenols. The success of these catalysts is attributed to the formation of a helical fold due to the intramolecular coordination of the chiral side chains, which creates a well-defined chiral space. hud.ac.uk The formation of a chirally induced supramolecular scaffold, often stabilized by hydrogen bonding, has been identified as a key factor for achieving high asymmetric induction. nih.gov

The rigidity of the catalyst backbone is another important design feature. Chiral organoiodines with structurally rigid 1,1'-spirobiindane backbones have been applied to the enantioselective oxidative dearomatization of 1-naphthol (B170400) derivatives, achieving high enantioselectivities. The combination of a rigid scaffold and strategically placed chiral elements effectively translates stereochemical information from the ligand to the substrate during the reaction.

The development of chiral catalysts has enabled a variety of enantioselective transformations, including the functionalization of alkenes, aminations, and α-functionalization of ketones. rsc.org Below is a table summarizing selected chiral hypervalent iodine-catalyzed reactions and the enantioselectivities achieved.

| Reaction Type | Chiral Catalyst Type | Substrate | Enantiomeric Excess (ee) |

| Oxidative Spirolactonization | Spirobiindane-based | 1-Naphthol derivatives | Up to 92% |

| Oxidative Dearomatization | Lactic acid-based | Arenol derivatives | High |

| Vicinal Dioxygenation of Alkenes | Amide-based | Terminal styrenes | Up to 94% |

| Intermolecular Olefin Aminooxygenation | C2-symmetric iodoarene | Styrene | 86% |

This table presents illustrative data from various research findings to highlight the effectiveness of chiral ligand design. cardiff.ac.uknih.gov

The electronic and steric properties of the ancillary ligands can be systematically tuned to optimize catalyst performance. nih.govrsc.org The electronic nature of the ligand system influences the electrophilicity of the iodine center. researchgate.net Attaching electron-withdrawing groups to the iodoarene backbone can enhance the oxidizing power of the catalyst. beilstein-journals.org Conversely, electron-donating groups may increase the rate of oxidation of the precatalyst to the active hypervalent state. beilstein-journals.org Computational studies have indicated that for certain catalytic systems, inductive electron withdrawal is more effective than mesomeric withdrawal in enhancing catalytic efficacy. researchgate.net

In the context of palladium-catalyzed reactions where hypervalent iodine compounds are used as oxidants, ancillary ligands on the palladium center also play a crucial role. For instance, in the C-H acetoxylation of arenes, the use of acridine (B1665455) as a ligand on the palladium catalyst can alter the selectivity of the reaction. mdpi.com This demonstrates the interplay between the hypervalent iodine reagent and the transition metal catalyst system, where ligand tuning on both components can be leveraged to achieve the desired outcome.

The following table provides examples of how electronic and steric tuning of ligands can affect catalyst performance.

| Modification | Effect | Example Application |

| Electronic Tuning | ||

| Electron-withdrawing groups on iodoarene | Increased electrophilicity and oxidizing power of the catalyst | Oxidation of less reactive substrates |

| Electron-donating groups on iodoarene | Faster oxidation of the precatalyst to the active hypervalent state | Enhancing catalytic turnover frequency |

| Steric Tuning | ||

| Bulky ortho-substituents on N-aryl groups of ligands | Increased steric hindrance around the metal center | Control of regioselectivity and enantioselectivity |

| Modification of ligand backbone substituents | Changes in coordination geometry and reactivity | Optimization of catalyst activity in catalytic reactions |

This table summarizes general principles of ligand tuning based on findings in organometallic and hypervalent iodine chemistry. researchgate.netbeilstein-journals.orgnih.gov

Computational and Advanced Spectroscopic Investigations of Methyl 2 Iodo I+/ Oxobenzeneacetate

Density Functional Theory (DFT) Studies on Structure-Reactivity Relationships

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating hypervalent iodine(III) reagents. nih.gov It offers a cost-effective alternative to traditional methods for predicting key molecular properties and reaction dynamics. nih.gov

Electronic Structure, Bonding Analysis, and Hypervalent Character

The structure and reactivity of Methyl 2-iodo-I+/--oxobenzeneacetate are governed by the unique nature of the hypervalent bond at the iodine(III) center. nih.gov DFT calculations are crucial for characterizing this bonding. The geometry around the iodine atom in such λ³-iodanes is typically a distorted trigonal bipyramid. princeton.eduacs.org The aryl substituent and two unshared electron pairs occupy the equatorial positions, while the more electronegative ligands (in this case, the acetate (B1210297) and the carbanionic carbon of the methyl 2-oxobenzeneacetate moiety) occupy the axial positions. nih.gov

This arrangement is described by the three-center-four-electron (3c-4e) bond model, where a linear L-I-L bond is formed from the overlap of the iodine 5p orbital with the orbitals of the axial ligands. nih.govprinceton.edu This hypervalent bond is characteristically longer, weaker, and more polarized than a standard covalent bond, which is the key to the compound's reactivity. nih.govacs.org

Computational analyses, including electrostatic potential mapping, can reveal the distribution of electron density and identify regions susceptible to nucleophilic or electrophilic attack. mdpi.com For instance, studies on related iodonium (B1229267) ylides have used computational analysis to identify the presence and significance of σ-holes—regions of positive electrostatic potential on the halogen atom—which can play a crucial role in directing intermolecular interactions and influencing reactivity. beilstein-journals.org

Computational Modeling of Reaction Pathways and Energy Profiles

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. By modeling reaction pathways, chemists can identify transition states, reaction intermediates, and calculate their corresponding activation energies. researchgate.net This information provides a detailed, step-by-step view of the reaction mechanism.

For example, in reactions where iodonium ylides act as carbene precursors for cyclopropanation, DFT can model the decomposition of the ylide, the formation of the carbene intermediate, and its subsequent addition to an alkene. researchgate.net The calculated Gibbs free energy profiles can distinguish between different proposed mechanisms and determine the rate-determining step of the reaction. researchgate.net In a study on a hypervalent iodine-catalyzed diene fluorination, the activation energy barrier for the optimal path was calculated to be 16.17 kcal/mol, confirming the reaction's feasibility at room temperature. mdpi.com

These computational models can also quantify important energetic parameters like bond dissociation energies (BDEs), which are critical for assessing chemical stability and the ability to transfer functional groups. nih.gov

Below is an example of computationally determined homolytic BDEs for various cyclic hypervalent iodine(III) reagents, illustrating the type of data generated through DFT studies.

| Reagent Skeleton | Transfer Group | Homolytic BDE (kcal/mol) |

| 5 | -F | >30.0 |

| 5 | -CCH | >30.0 |

| 5 | -CN | >30.0 |

| 5 | -N₃ | <30.0 |

| 5 | -NH₂ | <30.0 |

| Data conceptualized from findings on cyclic hypervalent iodine reagents. nih.gov |

Prediction of Regio- and Stereoselectivity

A significant advantage of computational modeling is its ability to predict the selectivity of chemical reactions. In reactions with multiple potential outcomes, DFT can be used to calculate the activation barriers for all possible pathways. The pathway with the lowest energy barrier is predicted to be the major product, thus explaining the observed regio- and stereoselectivity. mdpi.com

For instance, in the C-H alkynylation of arenes catalyzed by gold(I) using a hypervalent iodine reagent, DFT studies have shown that the regioselectivity is dictated by the stability of the key vinyl complex intermediate. researchgate.net Similarly, in a diene fluorination reaction, computational analysis explained why the 1,4-addition product was favored over other possibilities. mdpi.com By applying these principles to this compound, DFT can predict how it will react with unsymmetrical substrates, guiding synthetic planning and catalyst development.

Advanced Spectroscopic Techniques for Unraveling Reactivity and Intermediates

While computational methods provide theoretical predictions, advanced spectroscopic techniques offer direct experimental evidence of reaction pathways and transient species.

In-situ and Operando Spectroscopic Methods (e.g., specialized NMR, IR)

In-situ and operando spectroscopy allow for the real-time monitoring of chemical reactions as they occur, without the need to isolate intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. acs.org

Real-time benchtop NMR has been successfully employed to monitor hypervalent iodine(III)-mediated cyclopropanation reactions. acs.orgcam.ac.uk By acquiring spectra at regular intervals, researchers can track the consumption of this compound and the formation of the product simultaneously. acs.org This provides a quantitative account of the reaction kinetics, as illustrated in the conceptual data table below.

| Time (minutes) | Relative Integration of Reagent | Relative Integration of Product |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| Conceptual data illustrating reaction progress monitoring via in-situ NMR. acs.org |

This approach is invaluable for process understanding and optimization, especially in continuous flow systems. acs.org Two-dimensional NMR techniques like COSY can further help in identifying the structure of transient intermediates by revealing proton correlations. acs.org

Time-Resolved Spectroscopic Approaches for Kinetic Insights

Many reactions involving hypervalent iodine reagents, particularly those initiated by light, involve short-lived, highly reactive intermediates. beilstein-journals.orgresearchgate.net Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are essential for detecting and characterizing these species.

In light-mediated reactions of iodonium ylides, computational and experimental UV-vis absorption spectra have shown that excitation with blue light induces a HOMO-LUMO transition. beilstein-journals.orgresearchgate.net This excitation leads to the formation of a 1,2-diradical species as an intermediate. beilstein-journals.org Time-resolved methods can potentially probe the lifetime and subsequent reactions of this diradical, providing crucial kinetic data and confirming mechanistic proposals that would otherwise remain theoretical. beilstein-journals.org Such studies are critical for understanding the fundamental steps of photochemical reactions involving this compound.

Emerging Methodologies and Future Research Trajectories

Integration with Flow Chemistry for Process Intensification

The translation of hypervalent iodine-mediated reactions from batch to continuous flow processes represents a major leap forward in terms of safety, efficiency, and scalability. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving highly reactive or unstable intermediates. beilstein-journals.org

The application of flow chemistry to hypervalent iodine reagents facilitates the synthesis of complex organic molecules with high precision and reproducibility. Anodic oxidation in flow systems has been developed as an efficient and reliable method for generating hypervalent iodine reagents in situ. researchgate.netresearchgate.net This approach replaces hazardous and costly chemical oxidants with electricity, significantly improving the ecological footprint of the process. nih.govscispace.com The unstable electrogenerated reagents can be immediately coupled with a second flow stream containing the substrate to achieve a variety of oxidative transformations in high yields. researchgate.netscispace.com For instance, a multi-step continuous-flow procedure has been developed for the generation of cyclic diaryliodonium salts, starting from readily available materials. beilstein-journals.org This method combines a Friedel–Crafts alkylation with a subsequent anodic oxidative cyclization in a continuous process. beilstein-journals.org

The table below summarizes key aspects of continuous flow applications with hypervalent iodine reagents.

Table 1: Continuous Flow Applications of Hypervalent Iodine Reagents| Feature | Description | Advantages | Reference(s) |

|---|---|---|---|

| In Situ Generation | Electrochemical oxidation of iodoarenes to generate active I(III) species directly within the flow reactor. | Eliminates the need for stoichiometric, often hazardous, chemical oxidants; allows for the use of unstable reagents. | scispace.com, researchgate.net, nih.gov |

| Process Control | Precise control over reaction time, temperature, and mixing through microreactor technology. | Enhanced reaction rates, improved yields and selectivity, and safer operation. | beilstein-journals.org |

| Scalability | Straightforward scaling of reactions by extending the operation time or by parallelizing reactors. | Facilitates the production of larger quantities of material for industrial applications. | researchgate.net |

| Multi-step Synthesis | Integration of multiple reaction steps into a single continuous sequence. | Reduces manual handling, minimizes purification steps, and increases overall efficiency. | beilstein-journals.org |

Many reactions involving hypervalent iodine reagents can be exothermic, and some reagents themselves can be hazardous if not handled properly. Flow reactors, with their high surface-area-to-volume ratio, provide excellent heat transfer capabilities, allowing for the rapid dissipation of heat and preventing thermal runaways. beilstein-journals.org This enhanced safety profile makes it possible to perform reactions under conditions that would be too dangerous in a conventional batch setup. The in situ generation of unstable or hazardous reagents in flow systems means that only small amounts are present at any given time, further minimizing potential risks. researchgate.net The use of electricity as a traceless oxidant in electrochemical flow systems also avoids the storage and handling of large quantities of chemical oxidants. researchgate.net

Synergistic Approaches with Photoredox Catalysis and Electrosynthesis

The convergence of hypervalent iodine chemistry with other modern synthetic methodologies, such as photoredox catalysis and electrosynthesis, has unlocked novel reaction pathways and expanded the synthetic utility of these reagents. frontiersin.orgnih.gov

The synergistic combination of visible-light-induced photoredox catalysis with hypervalent iodine(III) reagents is a significant advancement, enabling a wide array of bond-forming reactions under mild and environmentally benign conditions. frontiersin.orgresearchgate.netresearchgate.net In these dual catalytic systems, the photocatalyst, upon excitation by visible light, can activate the hypervalent iodine reagent or the substrate through a single-electron transfer (SET) process, generating highly reactive radical intermediates. nih.govsioc.ac.cn This strategy has been successfully applied to various transformations, including decarboxylative functionalizations, C-H functionalizations, and the formation of complex heterocyclic structures. nih.govsioc.ac.cnacs.org For example, the combination of an iridium-based photocatalyst with a hypervalent iodine reagent has enabled the decarboxylative ynonylation of α-ketoacids to form ynones, ynamides, and ynoates at room temperature. sioc.ac.cn

Electrosynthesis offers a sustainable alternative for the generation and recycling of hypervalent iodine reagents. frontiersin.orgnih.gov Anodic oxidation allows for the in situ formation of the active iodine(III) or iodine(V) species from a catalytic amount of an iodoarene precursor. researchgate.netacs.org This electro-catalytic approach obviates the need for stoichiometric chemical oxidants, replacing them with traceless electrons and thereby minimizing chemical waste. acs.orgresearchgate.net This methodology has been applied to a range of oxidative transformations, including oxidative cyclizations and difunctionalization of alkenes. nih.govacs.org The development of a general protocol for catalytic electrosynthesis mediated by hypervalent iodine reagents, which does not require added electrolytic salts, further enhances the practicality and sustainability of this approach. acs.org

The table below presents a comparison of these synergistic approaches.

Table 2: Synergistic Catalytic Approaches with Hypervalent Iodine Reagents| Approach | Principle | Key Advantages | Example Transformation(s) | Reference(s) |

|---|---|---|---|---|

| Photoredox Catalysis | A photocatalyst absorbs visible light to initiate a single-electron transfer (SET) with the hypervalent iodine reagent or substrate, generating radical intermediates. | Mild reaction conditions (room temperature), high functional group tolerance, access to novel reaction pathways. | Decarboxylative ynonylation, C-H diazomethylation, fluoroalkylation. | frontiersin.org, nih.gov, sioc.ac.cn |

| Electrosynthesis | Anodic oxidation of an iodoarene precursor to generate the active hypervalent iodine species in situ, using electricity as the oxidant. | Eliminates chemical oxidants, high atom economy, sustainable, allows for catalytic turnover of the iodine reagent. | Oxidative cyclization of amides, spirolactonization, trifluoroethoxylactonization. | frontiersin.org, acs.org, nih.gov |

Bio-inspired and Biomimetic Reactivity Design

While a nascent area of investigation, the design of bio-inspired and biomimetic reactions using hypervalent iodine reagents holds considerable promise. The reactivity of hypervalent iodine compounds, particularly in mediating oxidative coupling reactions, bears a resemblance to the function of certain metalloenzymes involved in oxidative processes. For example, the oxidative dearomatization of phenols mediated by hypervalent iodine reagents to form cyclohexadienones is a key transformation in the biosynthesis of many natural products. Developing hypervalent iodine-based systems that can mimic the selectivity and efficiency of enzymes is a compelling future direction. This could involve designing chiral hypervalent iodine catalysts that can effect asymmetric transformations with high enantioselectivity, akin to enzymatic catalysis. The ability of iodine to engage in halogen bonding and form secondary interactions could be exploited to create organized, pre-reactive assemblies that mimic enzyme-substrate binding, leading to enhanced reactivity and selectivity.

Prospects for the Development of Novel Hypervalent Iodine Reagents and Catalysts

The future of hypervalent iodine chemistry lies in the development of new reagents and, more importantly, efficient catalytic systems that can overcome the limitations of stoichiometric processes. umn.edu Research is focused on several key areas:

Development of Novel Reagents: There is a continuous effort to design and synthesize new hypervalent iodine reagents with improved reactivity, selectivity, and stability. jst.go.jpcardiff.ac.uk This includes the development of chiral reagents for asymmetric synthesis and reagents with specific group-transfer capabilities. rsc.orgrsc.org The introduction of "twisted" hypervalent iodine reagents, where steric hindrance is used to destabilize the ground state and increase reactivity, is one such innovative approach. rsc.org

Catalytic Systems: A major goal is to use hypervalent iodine compounds in a catalytic manner. cardiff.ac.uknih.gov This involves the in situ regeneration of the active hypervalent iodine species from the iodoarene byproduct using a terminal oxidant. nsf.gov While early systems relied on peracids like m-CPBA, current research is exploring more environmentally friendly oxidants, including molecular oxygen. nsf.gov

Recyclable Reagents: The development of polymer-supported or otherwise immobilized hypervalent iodine reagents is another strategy to improve the sustainability of these processes. jst.go.jp These supported reagents can be easily separated from the reaction mixture and potentially recycled, reducing waste and cost.

Broader Applications: The unique reactivity of hypervalent iodine compounds will continue to find new applications in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov Their ability to perform transformations that are difficult to achieve with other methods ensures their continued importance in organic synthesis. acs.orgnih.gov

The ongoing innovations in reagent design and catalytic system development are set to solidify the role of hypervalent iodine compounds as indispensable tools for modern, sustainable organic synthesis. thieme-connect.comacs.orge-bookshelf.de

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-iodo-I+/--oxobenzeneacetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves iodination of precursor arylacetates. For example, methyl 2-(4-iodophenyl)acetate (CAS 63349-52-0) is synthesized via esterification of iodinated phenylacetic acid derivatives under acidic catalysis. Key parameters include temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of iodine sources . Physical properties such as a predicted boiling point of 271.9±15.0°C and density of 1.68 g/cm³ suggest the need for precise thermal management during purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the ester group (-OCH₃) and iodinated aromatic protons. The iodine atom’s inductive effect causes downfield shifts in adjacent protons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., observed m/z 276.07 for C₉H₉IO₂) and fragmentation patterns .

- IR : Strong C=O stretching (~1740 cm⁻¹) and C-I stretching (~500 cm⁻¹) bands confirm functional groups.

Q. How should researchers handle storage and stability considerations for this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers due to sensitivity to hydrolysis (ester group) and potential photodegradation (iodine substituent). Pre-purify via column chromatography to remove acidic/byproduct residues that accelerate decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound derivatives?

- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected MS fragments may arise from rotational isomers (e.g., restricted rotation around the ester group). Use variable-temperature NMR to distinguish dynamic effects from structural anomalies. For example, coalescence temperatures above 25°C indicate conformational exchange .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict activation energies for Suzuki-Miyaura or Ullmann couplings. Focus on the C-I bond’s polarization and steric hindrance from the oxoacetate group. Compare computed transition states with experimental yields to validate mechanistic hypotheses .

Q. What experimental designs are recommended for studying its enzyme inhibition potential in biological systems?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates to monitor inhibition of target enzymes (e.g., proteases or oxidoreductases).

- Docking Studies : Molecular docking with AutoDock Vina identifies binding modes, prioritizing the oxoacetate group’s interaction with catalytic residues.

- Selectivity Screening : Test against enzyme isoforms to assess specificity, noting iodine’s role in hydrophobic pocket interactions .

Research Gaps and Future Directions

- Synthetic Challenges : Improve regioselectivity in iodination steps to avoid di- or tri-iodinated byproducts.

- Biological Applications : Investigate synergistic effects with metal catalysts in prodrug activation .

- Stability Studies : Quantify degradation kinetics under UV exposure using HPLC-MS to refine storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.